molecular formula C19H25N3O5S B2515581 N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide CAS No. 1021058-71-8

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide

Cat. No.: B2515581
CAS No.: 1021058-71-8
M. Wt: 407.49
InChI Key: NYDHJIZEUKGJMU-UHFFFAOYSA-N
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Description

N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H25N3O5S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides represent a significant class of compounds with a wide range of clinical applications, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and anticancer agents. Their primary sulfonamide moiety is a key feature in many clinically used drugs. Recent research has highlighted the development of novel drugs incorporating this group, showing significant antitumor activity and various patents dealing with these drugs (Carta, Scozzafava, & Supuran, 2012).

Piperazine Derivatives and Their Therapeutic Uses

Piperazine derivatives, including N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide, have been explored for their therapeutic potential. These compounds are known for their versatility in drug design, showing efficacy as antipsychotics, antianginals, antidepressants, anticancer, and antiviral agents, among others. The modification of substitution patterns on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, suggesting a broad scope for pharmacological research and drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Furan Derivatives from Plant Biomass

Furan derivatives, such as those in this compound, have garnered interest for their potential in sustainable chemistry and materials science. Advances in converting plant biomass into furan derivatives open new avenues for the production of polymers, functional materials, and fuels. These developments highlight the importance of furan compounds as an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Applications of Sulfonamides

Beyond their medicinal value, sulfonamides have been investigated for their role in environmental preservation. Research on the contamination and removal of sulfonamides, including those with structures similar to this compound, from aqueous solutions has highlighted the need for cleaner techniques. These studies emphasize the importance of developing sustainable and economically viable methods for removing toxic contaminants from the environment (Prasannamedha & Kumar, 2020).

Mechanism of Action

Target of Action

The primary target of N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)furan-2-carboxamide is the dopamine D3 receptor (D3R) . The D3R is a member of the dopamine D2-like receptor family, which plays a crucial role in emotional and cognitive functions . Aberrant D3R signaling has been linked to multiple neurological and psychiatric conditions .

Mode of Action

This compound interacts with its target, the D3R, as a high-affinity antagonist . This means it binds to the D3R and blocks its activity, preventing dopamine from activating the receptor. This interaction results in changes in the signaling pathways downstream of the D3R .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the D3R. These include pathways involved in emotional and cognitive functions . By acting as an antagonist at the D3R, the compound can modulate these pathways, potentially altering emotional and cognitive processes .

Pharmacokinetics

The compound has been described as havingmoderate lipophilicity , which could influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity at the D3R. By blocking the activity of the D3R, the compound can modulate the signaling pathways downstream of this receptor, potentially leading to changes in emotional and cognitive processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s moderate lipophilicity could affect its solubility in different environments within the body, potentially influencing its absorption, distribution, and overall effectiveness

Properties

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-26-17-7-5-16(6-8-17)21-10-12-22(13-11-21)28(24,25)15-3-9-20-19(23)18-4-2-14-27-18/h2,4-8,14H,3,9-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDHJIZEUKGJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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